Kinase Inhibition Selectivity Profile: Predicted Impact of 6-Ethoxy vs. 6-Alkyl Substitution
No direct head-to-head comparison data is available for the target compound against named comparators. Class-level SAR evidence indicates that 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles bearing ethoxy or methoxy groups at the 6-position exhibit potent EGFR kinase inhibition (IC50 values in the low nanomolar range), while the corresponding 6-alkyl analogues often show reduced potency [1]. The methylthio substituent on the aniline ring has been implicated in modulating kinase selectivity in Tpl2-targeted quinoline-3-carbonitriles, with hydrophobic substituents in that region generally enhancing Tpl2 inhibitory activity [2]. By extrapolation, the 6-ethoxy-3-(methylthio)phenyl combination in the target compound may confer a selectivity profile distinct from analogs such as 6-ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile or 4-((3-chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile; however, this inference cannot be quantified without original experimental data.
| Evidence Dimension | Predicted kinase inhibition potency based on SAR class trends |
|---|---|
| Target Compound Data | No published IC50 or Kd/Ki data available for 6-Ethoxy-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile HCl |
| Comparator Or Baseline | Class benchmark: 4-anilino-6,7-dimethoxyquinoline-3-carbonitriles inhibit EGFR kinase with IC50 values ranging from 0.5 to 20 nM (representative class data, not compound-specific) |
| Quantified Difference | Not calculable for this specific compound; class-level fold differences between 6-alkoxy and 6-alkyl analogs vary from 2- to >100-fold in published EGFR kinase series |
| Conditions | In vitro EGFR and Tpl2 kinase enzymatic assays; cell-based assays in LPS-stimulated human monocytes (literature derived from Wissner 2003 and Hu 2006 series) |
Why This Matters
For procurement, the absence of kinase profiling data means that researchers cannot rationally select this compound over a cheaper analog based on target potency: experimental validation is mandatory.
- [1] Wissner A, et al. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to 4-anilino-6,7-dialkoxyquinazoline inhibitors. J Med Chem. 2003;46(1):49-63. doi:10.1021/jm020241k View Source
- [2] Teli MK, Rajanikant GK. Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. J Enzyme Inhib Med Chem. 2012;27(4):558-570. doi:10.3109/14756366.2011.603128 View Source
